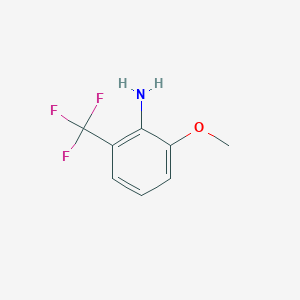![molecular formula C6H3BrN2Se B181497 5-Bromobenzo[c][1,2,5]selenadiazole CAS No. 1753-19-1](/img/structure/B181497.png)
5-Bromobenzo[c][1,2,5]selenadiazole
Vue d'ensemble
Description
5-Bromobenzo[c][1,2,5]selenadiazole is a heterocyclic compound containing selenium, nitrogen, and bromine atoms. It is known for its unique chemical properties and potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The compound’s structure consists of a benzene ring fused with a selenadiazole ring, with a bromine atom attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[c][1,2,5]selenadiazole typically involves the reaction of 5-bromobenzene-1,2-diamine with selenium dioxide in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-bromobenzene-1,2-diamine and selenium dioxide.
Reaction Conditions: The reaction is conducted in an organic solvent, such as acetic acid, at elevated temperatures (around 80-100°C).
Oxidizing Agent: Hydrogen peroxide or another suitable oxidizing agent is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromobenzo[c][1,2,5]selenadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation and Reduction: The selenadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of selenium.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used for oxidation reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) are employed in coupling reactions under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted selenadiazoles, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
5-Bromobenzo[c][1,2,5]selenadiazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Materials Science: The compound is used in the synthesis of novel materials with applications in sensors, photovoltaics, and optoelectronics.
Mécanisme D'action
The mechanism of action of 5-Bromobenzo[c][1,2,5]selenadiazole involves its interaction with molecular targets and pathways within cells. In medicinal applications, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. It can also inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromobenzo[c][1,2,5]thiadiazole: Similar in structure but contains sulfur instead of selenium.
5-Bromobenzo[c][1,2,5]oxadiazole: Contains oxygen instead of selenium.
5-Bromo-2,1,3-benzothiadiazole: Another sulfur-containing analog with similar properties.
Uniqueness
5-Bromobenzo[c][1,2,5]selenadiazole is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit higher reactivity and unique biological activities, making them valuable in various research and industrial applications.
Propriétés
IUPAC Name |
5-bromo-2,1,3-benzoselenadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2Se/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCDKWFTMZTQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=N[Se]N=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440830 | |
| Record name | 5-Bromobenzo[c][1,2,5]selenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-19-1 | |
| Record name | 5-Bromobenzo[c][1,2,5]selenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


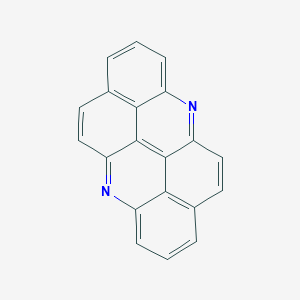
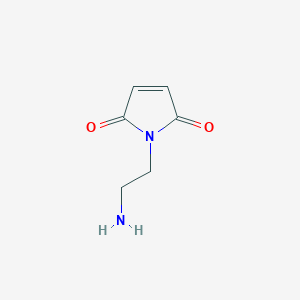
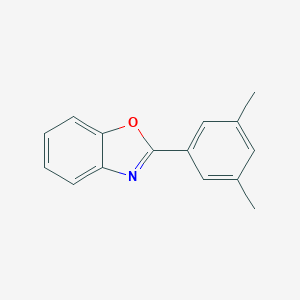
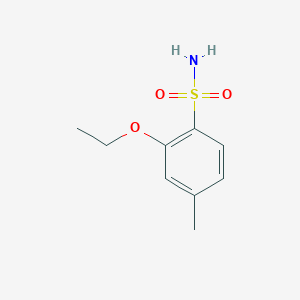
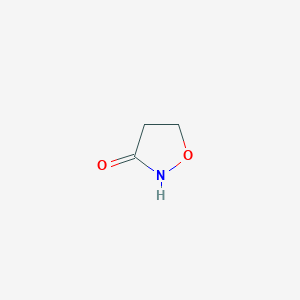
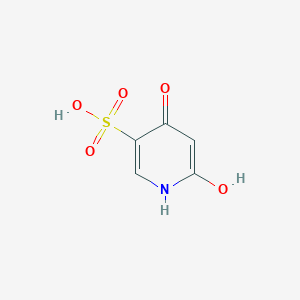
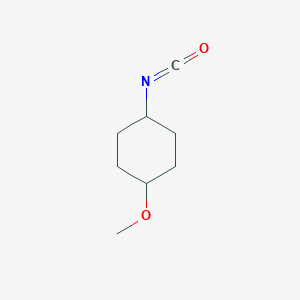
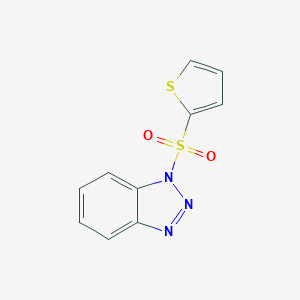
![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)
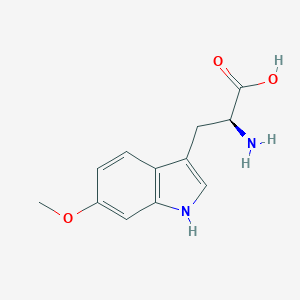
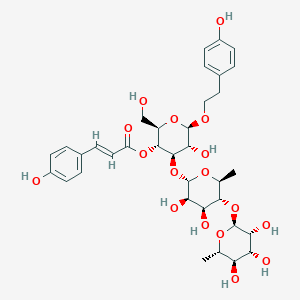
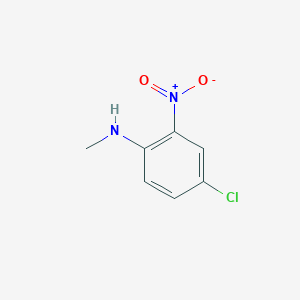
![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)
